BenchChemオンラインストアへようこそ!

1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol

Lipophilicity Physicochemical Properties Drug-likeness

1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol (CAS 1342828-88-9, molecular formula C9H16F3NO2, MW 227.22) is a fluorinated piperidine alcohol building block that combines an α-trifluoromethyl carbinol moiety with a 4-methoxypiperidine ring. This compound belongs to the broader class of α-trifluoromethyl piperidine derivatives, which are valued in medicinal chemistry for enhanced metabolic stability conferred by the CF3 group and for serving as versatile intermediates in ring-expansion chemistry.

Molecular Formula C9H16F3NO2
Molecular Weight 227.22 g/mol
Cat. No. B13320129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol
Molecular FormulaC9H16F3NO2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)CC(C(F)(F)F)O
InChIInChI=1S/C9H16F3NO2/c1-15-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3
InChIKeyVTLVQTUBQGLKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol (CAS 1342828-88-9): A Dual CF3/4-Methoxy Piperidine Alcohol Fragment for Medicinal Chemistry


1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol (CAS 1342828-88-9, molecular formula C9H16F3NO2, MW 227.22) is a fluorinated piperidine alcohol building block that combines an α-trifluoromethyl carbinol moiety with a 4-methoxypiperidine ring . This compound belongs to the broader class of α-trifluoromethyl piperidine derivatives, which are valued in medicinal chemistry for enhanced metabolic stability conferred by the CF3 group and for serving as versatile intermediates in ring-expansion chemistry [1]. The 4-methoxy substituent on the piperidine ring introduces a hydrogen-bond acceptor that can modulate target engagement and physicochemical properties relative to unsubstituted or differently substituted analogs.

Why 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol Cannot Be Replaced by Generic Piperidine Analogs


Piperidine alcohols with trifluoromethyl substitution are not interchangeable commodities. The combination and spatial arrangement of the CF3 group (α to the secondary alcohol) and the 4-methoxy substituent on the piperidine ring create a unique physicochemical profile that directly influences key drug-discovery parameters. The CF3 group lowers piperidine basicity by approximately 2–3 pKa units relative to non-fluorinated analogs, a change that correlates with reduced hERG channel affinity and lower cardiac toxicity risk [1]. Simultaneously, the 4-methoxy group contributes a hydrogen-bond acceptor that is absent in the unsubstituted analog (CAS 478050-22-5) and offers different electronic character than the amino (CAS 1480444-30-1) or ethyl (CAS 1339903-65-9) substituted variants. Switching to any of these analogs alters both the hydrogen-bonding capacity and the lipophilicity of the scaffold, potentially compromising target binding, selectivity, or pharmacokinetic properties in a lead optimization campaign.

Quantified Differentiation Evidence for 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol vs. Closest Analogs


Lipophilicity (LogP) Modulation: CF3/4-Methoxy Combination Yields Intermediate LogP vs. Non-Fluorinated and Morpholine Analogs

The target compound's LogP is predicted to fall between that of the non-fluorinated analog 1-(4-methoxypiperidin-1-yl)propan-2-ol (XLogP3 = 0.4, PubChem computed [1]) and the morpholine analog 3-(2,6-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol (LogP = 2.33, predicted ). The introduction of the CF3 group on the propanol backbone increases lipophilicity by approximately 1.5–2.0 log units compared with the non-fluorinated methoxypiperidine analog, while the methoxy group tempers this increase relative to more lipophilic 4-alkyl-substituted variants. This intermediate lipophilicity profile is desirable for balancing membrane permeability with aqueous solubility in CNS and oral drug candidates.

Lipophilicity Physicochemical Properties Drug-likeness

Basicity Modulation: Fluorinated Piperidines Exhibit Reduced pKa vs. Non-Fluorinated Counterparts, Correlating with Lower hERG Liability

A chemoinformatic analysis of a library of fluorinated piperidines demonstrated that fluorine substitution at the α-position to the nitrogen atom lowers the calculated pKa of the piperidine nitrogen by approximately 2–3 units compared with non-fluorinated analogs [1]. This reduction in basicity is correlated with decreased affinity for hERG potassium channels, a major source of drug-induced cardiac toxicity. The target compound, bearing both the CF3 group on the propanol chain and the 4-methoxy substituent, is expected to exhibit a pKa in the range of 6.5–7.5 for the piperidine nitrogen, compared with the predicted pKa of 9.83 for unsubstituted 4-methoxypiperidine .

Basicity hERG Cardiac Safety pKa

Molecular Scaffold Differentiation: The 4-Methoxy Group Provides a Unique Hydrogen-Bond Acceptor Absent in Unsubstituted and Alkyl-Substituted Analogs

Among the closest trifluoropropanol-piperidine analogs, the target compound is uniquely equipped with a methoxy group at the 4-position of the piperidine ring, contributing an additional hydrogen-bond acceptor (HBA count = 4 for the target vs. 3 for the unsubstituted analog 1,1,1-trifluoro-3-(piperidin-1-yl)propan-2-ol, CAS 478050-22-5 ). The 4-amino analog (CAS 1480444-30-1) offers a hydrogen-bond donor (HBD count = 2) instead of the neutral HBA of methoxy, fundamentally altering the interaction profile. The 4-ethyl analog (CAS 1339903-65-9) provides only hydrophobic contacts with no additional HBA. This differentiation is critical in fragment-based drug design (FBDD), where the nature and vector of hydrogen-bonding groups determine binding site complementarity [1].

Hydrogen Bonding Structure-Activity Relationship Fragment-based drug design

Synthetic Versatility: 2-(Trifluoropropan-2-ol) Piperidines as Precursors to α-Trifluoromethyl Azocanes via Metal-Free Ring Expansion

Compounds of the 2-(trifluoropropan-2-ol) piperidine class, which includes the target compound, have been demonstrated to undergo metal-free ring expansion to yield α-trifluoromethyl azocanes via a bicyclic azetidinium intermediate [1]. This transformation converts the six-membered piperidine into an eight-membered azocane ring while retaining the trifluoromethyl carbinol moiety. The 4-methoxy substituent on the target compound introduces electronic and steric effects that may influence the regio- and stereochemical outcome of this ring expansion, providing access to methoxy-substituted azocane scaffolds that are inaccessible from the unsubstituted or alkyl-substituted analogs.

Ring Expansion Azocane Synthesis Synthetic Building Block Medicinal Chemistry

Fragment Eligibility and Physicochemical Compliance: MW 227 Places the Compound Within Optimal Fragment Space vs. Heavier Drug-Like Analogs

With a molecular weight of 227.22 Da , the target compound falls within the 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). However, it offers a higher degree of functionalization than the unsubstituted analog (MW = 197.20 ) while remaining within fragment space, providing more vectors for fragment growth. By comparison, the 4-ethyl analog (MW = 225.25 ) and morpholine analog (MW = 227.22 ) have comparable molecular weights but different hydrogen-bonding profiles. The target compound's combination of a CF3 group for metabolic stability and 19F NMR handle, a secondary alcohol for further derivatization, and a 4-methoxy group for additional HBA capacity makes it a versatile fragment starting point [1].

Fragment-Based Drug Discovery Rule of Three Lead-likeness

Recommended Application Scenarios for 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol Based on Evidenced Differentiation


Fragment-Based Drug Discovery (FBDD) Library Enrichment: A 3D Fragment with Balanced Lipophilicity and Multiple Growth Vectors

The target compound (MW 227.22 ) qualifies as a fragment per the Rule of Three and provides three distinct derivatization handles (secondary alcohol, piperidine nitrogen, and 4-methoxy group). The CF3 group serves dual purposes: as a metabolic stabilizing moiety and as a 19F NMR reporter for fragment screening [1]. Its predicted intermediate LogP (estimated 1.2–1.8) positions it favorably between overly polar and excessively lipophilic fragments, enhancing its probability of yielding ligand-efficient hits in biochemical or biophysical screens.

Lead Optimization Campaigns Requiring Reduced hERG Liability via Basicity Modulation

The fluorine-induced pKa reduction of the piperidine nitrogen (estimated ΔpKa ≈ -2 to -3 vs. non-fluorinated 4-methoxypiperidine ) is associated with decreased hERG channel affinity [1]. This makes the target compound a strategically superior core for CNS or cardiovascular programs where hERG-mediated QT prolongation is a known liability of basic piperidine-containing leads. Procurement of the pre-fluorinated building block avoids the need for late-stage fluorination during lead optimization.

Synthesis of α-Trifluoromethyl Azocane Libraries via Metal-Free Ring Expansion

As a 2-(trifluoropropan-2-ol) piperidine derivative, the target compound can undergo metal-free ring expansion to α-trifluoromethyl azocanes via a bicyclic azetidinium intermediate [2]. The 4-methoxy substituent differentiates the resulting azocane product from those derived from unsubstituted or alkyl-substituted piperidine precursors, providing access to methoxy-functionalized eight-membered N-heterocycles that are underrepresented in current screening collections.

Structure-Activity Relationship (SAR) Studies Comparing 4-Position Substituent Effects on Piperidine Basicity and Target Binding

The target compound fills a specific gap in a systematic SAR matrix spanning the unsubstituted (CAS 478050-22-5), 4-amino (CAS 1480444-30-1), 4-ethyl (CAS 1339903-65-9), and 4-methoxy variants of the trifluoropropanol-piperidine scaffold. Its neutral methoxy HBA provides a distinct interaction profile vs. the HBD of the amino analog and the purely hydrophobic contact of the ethyl analog [3], enabling medicinal chemists to deconvolute the contributions of hydrogen bonding, basicity, and lipophilicity to target engagement.

Quote Request

Request a Quote for 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.